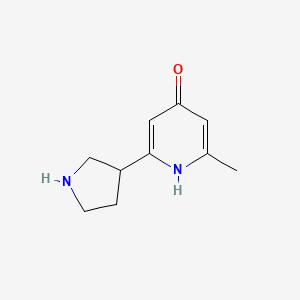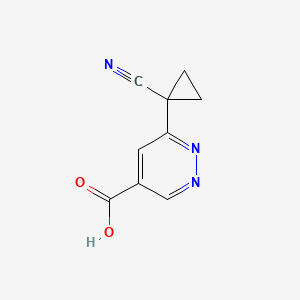
1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H9N3 It is characterized by a cyclopropane ring attached to a pyridine ring, with an amino group at the 6-position of the pyridine ring and a nitrile group at the cyclopropane ring
Méthodes De Préparation
The synthesis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile typically involves the following steps:
Nitrile Formation: The nitrile group can be introduced through a reaction involving a suitable nitrile precursor or through the dehydration of an amide.
Amination: The amino group at the 6-position of the pyridine ring can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated pyridine derivative.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological responses.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(6-Amino-3-pyridyl)cyclopropanecarboxamide: Similar structure but with an amide group instead of a nitrile group.
1-(6-Amino-3-pyridyl)cyclopropanemethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
1-(6-Amino-3-pyridyl)cyclopropaneacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(3-4-9)7-1-2-8(11)12-5-7/h1-2,5H,3-4H2,(H2,11,12) |
Clé InChI |
YDBDGORPFBANCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (6-iodospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13910706.png)

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13910712.png)
![tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate](/img/structure/B13910721.png)
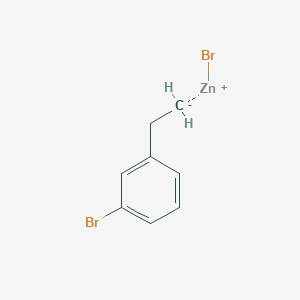
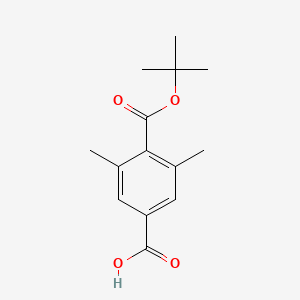
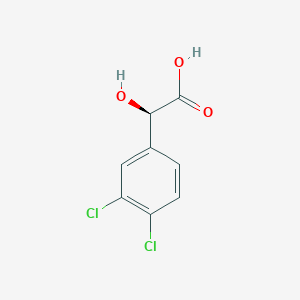

![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)
